3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine 3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
Brand Name: Vulcanchem
CAS No.: 809282-29-9
VCID: VC4204488
InChI: InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-
SMILES: CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C
Molecular Formula: C15H23NO
Molecular Weight: 233.355

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

CAS No.: 809282-29-9

Cat. No.: VC4204488

Molecular Formula: C15H23NO

Molecular Weight: 233.355

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine - 809282-29-9

Specification

CAS No. 809282-29-9
Molecular Formula C15H23NO
Molecular Weight 233.355
IUPAC Name (Z)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
Standard InChI InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-
Standard InChI Key JHKJGWJFBYPMCY-UUASQNMZSA-N
SMILES CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C

Introduction

Chemical Identity and Nomenclature

Structural and Stereochemical Features

3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is characterized by:

  • A methoxy group (-OCH₃) at the meta position of a phenyl ring.

  • A pent-3-en-1-amine backbone with methyl substituents at positions 2 and N,N-dimethyl groups.

  • A double bond at position 3 of the pentene chain, contributing to geometric isomerism.

The compound exhibits chirality due to the stereogenic center at the C2 position of the pentene backbone. The (R)-enantiomer is frequently referenced in synthetic pathways, particularly in the production of tapentadol intermediates .

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name(R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
CAS Number (R-enantiomer)809282-30-2
Molecular FormulaC₁₅H₂₃NO
Molecular Weight233.35 g/mol
Isomeric SMILESCC=C(C1=CC(=CC=C1)OC)C@@HCN(C)C

Note: Discrepancies in CAS numbers (e.g., 809282-29-9 in some sources) may arise from stereoisomeric variations or reporting errors .

Synthesis and Industrial Production

Synthetic Routes

The compound is synthesized via multi-step routes emphasizing chiral resolution and mild reaction conditions:

  • Formation of Methoxyphenyl Intermediate:

    • 3-Methoxyphenylacetone undergoes alkylation with dimethylamine derivatives in inert solvents (e.g., methyl tert-butyl ether) .

    • Example: Reaction with N,N,N',N'-tetramethylmethylenediamine yields 3-dimethylamino-1-(3-methoxyphenyl)-2-methyl-1-propanone .

  • Reductive Amination:

    • The ketone intermediate is reduced using agents like sodium cyanoborohydride (NaBH₃CN) to form the amine backbone .

  • Chiral Resolution:

    • L-(-)-Dibenzoyl tartaric acid resolves racemic mixtures into enantiomerically pure (R)-configurations .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
AlkylationMethyl tert-butyl ether, 0–25°C60–75%
Reductive AminationNaBH₃CN, MeOH, RT80–90%
Chiral ResolutionL-(-)-DBTA, acetone/MeOH40–50%

Industrial Optimization

Industrial processes prioritize catalytic efficiency and cost reduction:

  • Continuous Flow Reactors: Enhance yield and reduce reaction times for alkylation steps .

  • Solvent Recycling: Methanol and acetone are recovered and reused to minimize waste .

Physicochemical Properties

Predicted and experimental data highlight the compound’s stability and reactivity:

  • Boiling Point: 322.3 ± 31.0 °C (estimated) .

  • Density: 0.941 ± 0.06 g/cm³ (predicted) .

  • Solubility: Lipophilic nature (LogP = 3.30) favors solubility in organic solvents like ethyl acetate .

  • Spectral Data:

    • ¹H NMR: δ 6.75 (m, aromatic H), 5.45 (t, J=7 Hz, CH₂-C=CH), 2.92 (s, N(CH₃)₂) .

    • IR: 1605 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O-C) .

Pharmaceutical Applications

Role in Tapentadol Synthesis

The compound is a critical intermediate in producing tapentadol, a μ-opioid receptor agonist and norepinephrine reuptake inhibitor :

  • Demethylation: Hydrobromic acid (HBr) removes the methoxy group to form 3-hydroxyphenyl derivatives .

  • Hydrogenation: The double bond is reduced to yield the saturated pentane backbone of tapentadol .

Table 3: Comparative Analysis with Tapentadol Intermediates

CompoundStructural DifferenceRole in Synthesis
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amineDouble bond at C3Key chiral intermediate
(2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentanamineSaturated backboneDirect tapentadol precursor

Comparative Structural Analysis

Analogues and Derivatives

The compound’s uniqueness arises from its meta-methoxy substitution and chiral backbone:

CompoundSubstituent PositionKey Difference
4-Methoxy-N,N-dimethylbenzeneaminePara-methoxyLacks pentene backbone
2-Methoxy-N,N-dimethylbenzeneamineOrtho-methoxyAltered steric hindrance
Tapentadol3-HydroxyphenylSaturated backbone, opioid activity

Future Research Directions

  • Biological Screening: Evaluate affinity for neurological targets (e.g., NMDA receptors).

  • Synthetic Methodology: Develop enantioselective catalysis to bypass chiral resolution .

  • Derivatization: Explore fluorinated or iodinated variants for PET imaging applications.

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